molecular formula C16H34 B14647850 2,5,8,11-Tetramethyldodecane CAS No. 51324-39-1

2,5,8,11-Tetramethyldodecane

Cat. No.: B14647850
CAS No.: 51324-39-1
M. Wt: 226.44 g/mol
InChI Key: LJIHIZPNNBUKOZ-UHFFFAOYSA-N
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Description

2,5,8,11-Tetramethyldodecane is a branched alkane with a dodecane backbone (C₁₂H₂₆) substituted with four methyl groups at positions 2, 5, 8, and 11.

Properties

CAS No.

51324-39-1

Molecular Formula

C16H34

Molecular Weight

226.44 g/mol

IUPAC Name

2,5,8,11-tetramethyldodecane

InChI

InChI=1S/C16H34/c1-13(2)7-9-15(5)11-12-16(6)10-8-14(3)4/h13-16H,7-12H2,1-6H3

InChI Key

LJIHIZPNNBUKOZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC(C)CCC(C)CCC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,8,11-Tetramethyldodecane can be achieved through various organic synthesis methods. One common approach involves the alkylation of dodecane with methyl groups. This can be done using Friedel-Crafts alkylation, where dodecane is reacted with methyl chloride in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions typically involve anhydrous conditions and temperatures ranging from 0°C to 50°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic hydrogenation of specific precursors. This process can be optimized for large-scale production by using continuous flow reactors and advanced catalysts to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2,5,8,11-Tetramethyldodecane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form alcohols, ketones, or carboxylic acids, depending on the reaction conditions and oxidizing agents used.

    Reduction: Although it is already a saturated hydrocarbon, it can be subjected to reduction reactions to remove any impurities or to achieve specific structural modifications.

    Substitution: Halogenation reactions can introduce halogen atoms (e.g., chlorine, bromine) into the molecule, resulting in halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen gas (H2) atmosphere.

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of UV light or radical initiators.

Major Products Formed

    Oxidation: Depending on the extent of oxidation, products can include 2,5,8,11-tetramethyl-2-dodecanol, 2,5,8,11-tetramethyl-2-dodecanone, or 2,5,8,11-tetramethyl-2-dodecanoic acid.

    Reduction: The primary product is the purified this compound.

    Substitution: Halogenated derivatives such as 2,5,8,11-tetramethyl-2-chlorododecane or 2,5,8,11-tetramethyl-2-bromododecane.

Scientific Research Applications

2,5,8,11-Tetramethyldodecane has various applications in scientific research:

    Chemistry: It is used as a reference compound in the study of hydrocarbon behavior and properties. It also serves as a model compound in the development of new synthetic methodologies.

    Biology: This compound can be used in studies related to lipid metabolism and the role of branched alkanes in biological systems.

    Medicine: Research into its potential as a hydrophobic drug carrier or as a component in drug delivery systems is ongoing.

    Industry: It is utilized in the formulation of lubricants, surfactants, and other specialty chemicals due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2,5,8,11-Tetramethyldodecane largely depends on its application. In chemical reactions, its branched structure influences its reactivity and interaction with other molecules. For example, in oxidation reactions, the presence of methyl groups can hinder or facilitate the reaction depending on the steric and electronic effects. In biological systems, its hydrophobic nature allows it to interact with lipid membranes, potentially affecting membrane fluidity and function.

Comparison with Similar Compounds

Table 1: Key Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications
This compound* C₁₆H₃₄ 226.44 Branched alkane Lubricants, organic synthesis (inferred)
2,6,10,14-Tetramethylhexadecane (Phytane) C₂₀H₄₂ 282.55 Branched alkane Laboratory chemical
2,5,8,11-Tetraoxadodecane (Triglyme) C₈H₁₈O₄ 178.23 Ether oxygens Solvent, electrolyte
2,5,8,11-Tetramethyl-3,6,9,12-tetraoxahexadecan-1-ol C₁₆H₃₂O₅ 304.43 Methyl, ether, hydroxyl Specialty chemicals

*Hypothetical data inferred from structural analogs.

Key Observations:

Chain Length and Branching :

  • Phytane (C₂₀H₄₂) has a longer carbon chain and higher molecular weight than this compound (C₁₆H₃₄), resulting in higher viscosity and melting point .
  • The symmetrical placement of methyl groups in this compound may reduce steric hindrance compared to asymmetrical analogs.

Functional Groups :

  • Oxygen-containing analogs like 2,5,8,11-Tetraoxadodecane (Triglyme) exhibit polar ether linkages, enhancing solubility in polar solvents and reducing vapor pressure compared to purely hydrocarbon analogs .
  • Hydroxyl-containing derivatives (e.g., ) demonstrate higher boiling points and reactivity due to hydrogen bonding .

Physical and Chemical Properties

Key Observations:

  • Volatility : Triglyme’s vapor pressure (229.3 kPa at 420.89 K) reflects its lower volatility compared to alkanes due to oxygen-mediated intermolecular forces .
  • Safety : Phytane and Triglyme are classified as low-risk, suggesting similar safety profiles for this compound if purity is maintained .

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